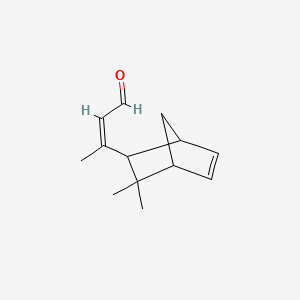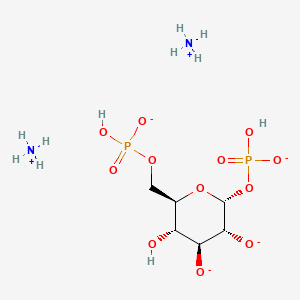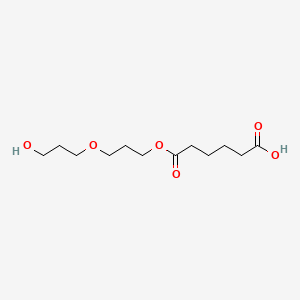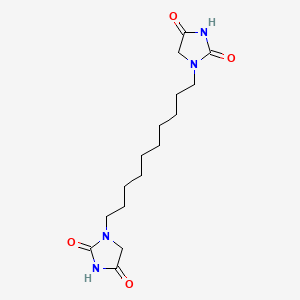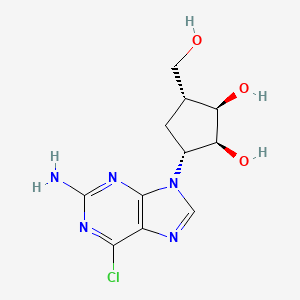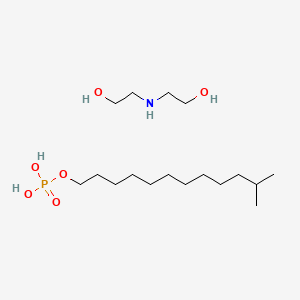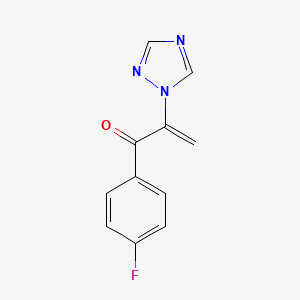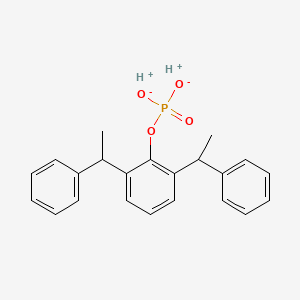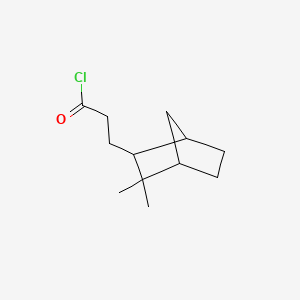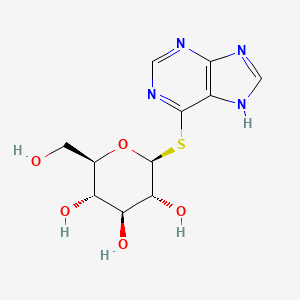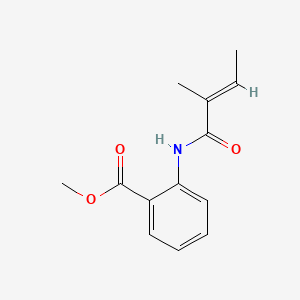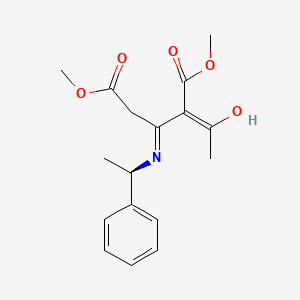
Dimethyl (R)-2-acetyl-3-((1-phenylethyl)amino)pent-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl ®-2-acetyl-3-((1-phenylethyl)amino)pent-2-enedioate is a complex organic compound characterized by its unique structure and chemical properties
Preparation Methods
The synthesis of Dimethyl ®-2-acetyl-3-((1-phenylethyl)amino)pent-2-enedioate involves several steps, typically starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the ester groups: This can be achieved through esterification reactions involving carboxylic acids and alcohols under acidic conditions.
Introduction of the amine group: This step involves the reaction of an appropriate amine with the intermediate compound, often under basic conditions to facilitate the nucleophilic substitution.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often using coupling reagents and catalysts to enhance the reaction efficiency.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Dimethyl ®-2-acetyl-3-((1-phenylethyl)amino)pent-2-enedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include derivatives with modified functional groups.
Scientific Research Applications
Dimethyl ®-2-acetyl-3-((1-phenylethyl)amino)pent-2-enedioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and other materials.
Mechanism of Action
The mechanism by which Dimethyl ®-2-acetyl-3-((1-phenylethyl)amino)pent-2-enedioate exerts its effects involves its interaction with specific molecular targets. The ester and amine groups allow it to participate in various biochemical reactions, including enzyme catalysis and receptor binding. The pathways involved often include the modification of proteins or nucleic acids, leading to changes in cellular function.
Comparison with Similar Compounds
Dimethyl ®-2-acetyl-3-((1-phenylethyl)amino)pent-2-enedioate can be compared with other similar compounds, such as:
- 1,5-dimethyl (2E,4E)-4-(1-{[(1R)-1-phenylethyl]amino}ethylidene)pent-2-enedioate
- 1,5-dimethyl (2E,4Z)-4-{1-[(2-hydroxy-1-phenylethyl)amino]ethylidene}pent-2-enedioate
- 1,5-dimethyl 4-(1-{[(1S)-1-phenylethyl]amino}ethylidene)pent-2-enedioate
These compounds share similar structural features but differ in the configuration of their double bonds and the presence of additional functional groups, which can influence their reactivity and applications.
Properties
CAS No. |
81972-26-1 |
|---|---|
Molecular Formula |
C17H21NO5 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
dimethyl (2Z)-2-(1-hydroxyethylidene)-3-[(1R)-1-phenylethyl]iminopentanedioate |
InChI |
InChI=1S/C17H21NO5/c1-11(13-8-6-5-7-9-13)18-14(10-15(20)22-3)16(12(2)19)17(21)23-4/h5-9,11,19H,10H2,1-4H3/b16-12-,18-14?/t11-/m1/s1 |
InChI Key |
MNFPNKBAFYXTDU-AFJFWAEGSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N=C(CC(=O)OC)/C(=C(\C)/O)/C(=O)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C(CC(=O)OC)C(=C(C)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


